

Application Notes and Protocols for mG2N001

Administration in Animal Models

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Compound of Interest

Compound Name: mG2N001

Cat. No.: B12378061

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Introduction

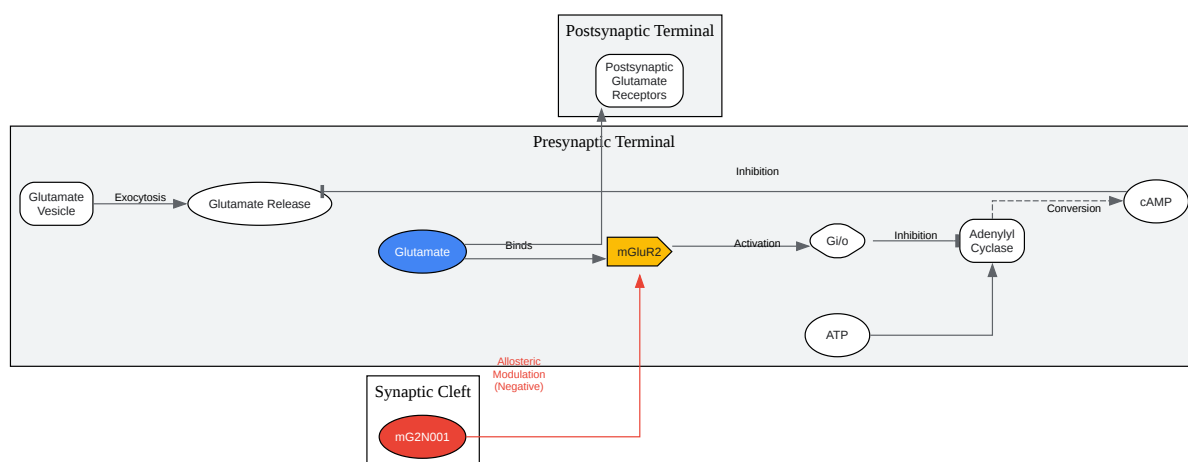
mG2N001 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor involved in the modulation of glutamatergic transmission.^{[1][2][3]} Due to its high brain penetration and selective accumulation in mGluR2-rich regions, its radiolabeled form, [¹¹C]**mG2N001**, has been extensively utilized as a positron emission tomography (PET) imaging ligand in preclinical animal models to study the distribution and function of mGluR2.^{[1][2][3][4]} These studies provide valuable insights into the receptor's role in various neuropsychiatric disorders.

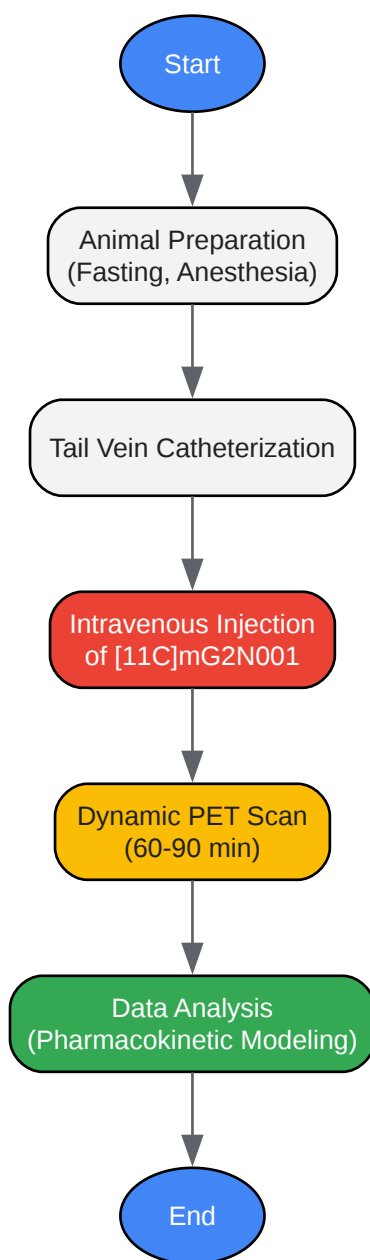
This document provides detailed application notes and protocols for the administration of **mG2N001** in animal models, primarily focusing on the well-documented intravenous route for PET imaging studies. While specific data for subcutaneous and oral administration of **mG2N001** are not readily available in the current literature, this guide also includes generalized protocols for these routes, which can be adapted for exploratory studies.

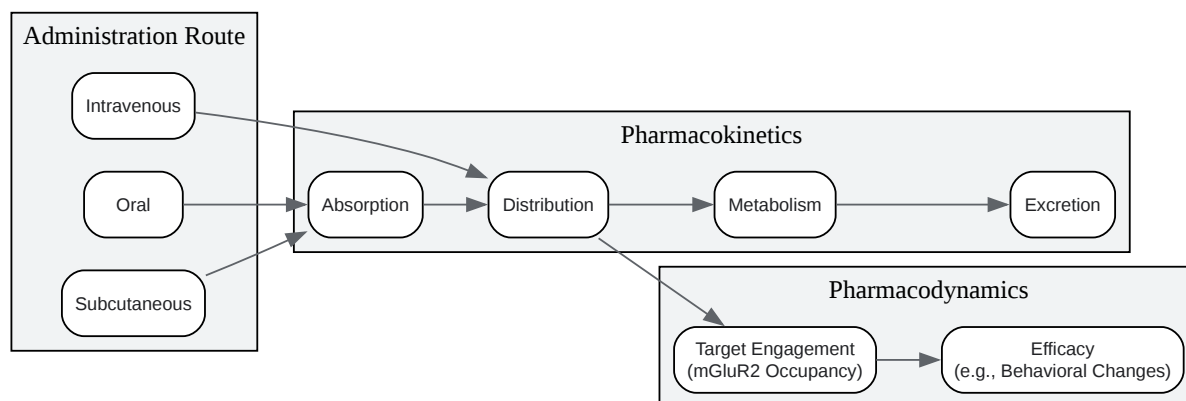
Mechanism of Action: mGluR2 Signaling Pathway

mG2N001 acts as a NAM at the mGluR2 receptor. Presynaptically located mGluR2 receptors are typically activated by glutamate, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) production. This signaling cascade ultimately results in the inhibition of further glutamate release. As a NAM, **mG2N001** binds to an allosteric

site on the mGluR2 receptor, reducing the efficacy of glutamate and thereby increasing synaptic glutamate levels. This mechanism is of therapeutic interest for cognitive and depressive disorders.[4]







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References

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